3-(4-Fluorophenyl)propan-1-amine

Lipophilicity Druglikeness ADME

3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7) is a fluorinated arylalkylamine with the molecular formula C₉H₁₂FN, a molecular weight of 153.20 g/mol, and a three-carbon propyl chain separating a primary amine from a para-fluorophenyl ring. The compound is classified as a substituted benzenepropanamine and is supplied as a free-base liquid (purity typically ≥95%) with a predicted boiling point of 223.4 ± 23.0 °C, an XLogP3-AA of 1.7, a topological polar surface area of 26 Ų, and a single hydrogen bond donor.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 101488-65-7
Cat. No. B010604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)propan-1-amine
CAS101488-65-7
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN)F
InChIInChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
InChIKeyIIFDQESZTDBKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7): Procurement-Relevant Physicochemical and Structural Profile


3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7) is a fluorinated arylalkylamine with the molecular formula C₉H₁₂FN, a molecular weight of 153.20 g/mol, and a three-carbon propyl chain separating a primary amine from a para-fluorophenyl ring . The compound is classified as a substituted benzenepropanamine and is supplied as a free-base liquid (purity typically ≥95%) with a predicted boiling point of 223.4 ± 23.0 °C, an XLogP3-AA of 1.7, a topological polar surface area of 26 Ų, and a single hydrogen bond donor . Its primary amine function confers nucleophilic reactivity, while the para-fluorine substituent imparts distinct electronic and lipophilic properties compared to non-halogenated or other halogen-substituted analogs .

1

Fluorinated arylalkylamine with free-base primary amine for nucleophilic derivatization.

2

Supports medicinal chemistry campaigns requiring fine-tuned lipophilicity and basicity profiles.

3

Reported utility as a building block in patented ERβ-selective modulator synthesis.

Why Generic Substitution of 3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7) with Phenylpropylamine Analogs Is Not Advisable


Although 3-(4-fluorophenyl)propan-1-amine shares the phenylpropylamine scaffold with close analogs such as 3-phenylpropylamine (CAS 2038-57-5) and 3-(4-chlorophenyl)propan-1-amine (CAS 18655-50-0), the para-fluoro substituent introduces quantifiable differences in lipophilicity, basicity, and boiling behavior that are non-trivial in medicinal chemistry and process development contexts . The electron-withdrawing fluorine atom depresses the pKa of the amine by approximately 0.13 units relative to the parent phenylpropylamine, shifting protonation equilibria under physiological and formulation-relevant pH conditions . Furthermore, the specific antibacterial selectivity profile reported for this compound—activity against Streptococcus pyogenes, Staphylococcus aureus, E. coli, and M. avium complex while sparing M. tuberculosis—is not automatically assumed for the chloro or non-halogenated analogs . Downstream synthetic utility is also compound-specific: 3-(4-fluorophenyl)propan-1-amine is employed as a reactant in the construction of triazine-based estrogen receptor β (ERβ)-selective modulators described in Pfizer patent WO2006/027680, an application that exploits the precise steric and electronic features of the para-fluorophenyl group . These orthogonal lines of evidence demonstrate that generic substitution cannot be justified without empirical validation.

Lipophilicity

Non-halogenated or chloro analogs shift logP by up to 0.5 units, altering membrane partitioning and assay behavior.

Basicity

pKa shift of ~0.13 units relative to parent may change protonation equilibria and salt stoichiometry at near-neutral pH.

Synthetic Role

Para-fluorophenyl moiety is integral to reported ERβ-selectivity and sigma-1 receptor affinity; analogs may not support target engagement.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7) Versus Key Comparators


Lipophilicity (XLogP3) of 3-(4-Fluorophenyl)propan-1-amine versus 3-Phenylpropylamine and 3-(4-Chlorophenyl)propan-1-amine

The computed lipophilicity of 3-(4-fluorophenyl)propan-1-amine (XLogP3-AA = 1.7) is quantifiably distinct from both the non-halogenated parent 3-phenylpropylamine (XLogP3 = 1.8) and the 4-chloro analog (XLogP3-AA = 2.2) . The fluorine substitution yields a logP value 0.1 units lower than the parent and 0.5 units lower than the chloro analog, reflecting the unique electronegativity and size of fluorine compared to hydrogen and chlorine . This positions the fluoro compound in a distinct lipophilicity window that influences passive membrane permeability and non-specific binding in biological assays .

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 = 1.7
vs. parent 1.8; vs. 4-Cl analog 2.2
Distinct lipophilicity window influences passive permeability and non-specific binding.
Computed values from PubChem XLogP3 3.0.
Lipophilicity Druglikeness ADME

Amine Basicity (pKa) of 3-(4-Fluorophenyl)propan-1-amine versus 3-Phenylpropylamine

The predicted pKa of 3-(4-fluorophenyl)propan-1-amine (10.26 ± 0.10) is approximately 0.13 units lower than the experimentally reported pK1 of 3-phenylpropylamine (10.39 at 25 °C) . This reduction in basicity is attributable to the electron-withdrawing inductive effect of the para-fluorine substituent, which destabilizes the protonated ammonium form relative to the non-halogenated analog . The shift in pKa alters the ratio of free base to protonated species at physiologically and formulation-relevant pH values (e.g., pH 7.4), impacting solubility, salt selection, and extraction efficiency .

Amine Basicity (pKa)
Cross-study comparable
pKa = 10.26 ± 0.10
Δ = -0.13 vs. parent (10.39)
Shifts protonation equilibrium ~20% at near-neutral pH, impacting solubility and extraction.
Target predicted by ACD/Labs; comparator experimental at 25 °C.
Basicity Protonation state Salt formation

Boiling Point of 3-(4-Fluorophenyl)propan-1-amine versus 3-Phenylpropylamine

The predicted boiling point of 3-(4-fluorophenyl)propan-1-amine (223.4 ± 23.0 °C at 760 mmHg) is approximately 2.4 °C higher than the experimentally reported boiling point of 3-phenylpropylamine (221 °C at atmospheric pressure) . The modest elevation is consistent with fluorine substitution, which increases molecular weight (153.20 vs. 135.21 g/mol) and may enhance weak intermolecular interactions without drastically altering vapor pressure . This distinction is relevant for fractional distillation purification protocols and for evaluating thermal stability margins during large-scale handling .

Boiling Point
Cross-study comparable
223.4 ± 23.0 °C
Δ ≈ +2.4 °C vs. parent (221 °C)
Supports orthogonal QC check and informs fractional distillation conditions.
Target predicted; comparator experimental at 760 mmHg.
Boiling point Purification Distillation

Antibacterial Selectivity Profile of 3-(4-Fluorophenyl)propan-1-amine Against Gram-Positive, Gram-Negative, and Mycobacterial Strains

3-(4-Fluorophenyl)propan-1-amine has been reported to exhibit high antibacterial activity against Gram-positive organisms (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (E. coli), while showing an absence of activity against Mycobacterium tuberculosis. Notably, it retains good activity against some strains of the M. avium complex (MAC), suggesting a differential susceptibility profile within the mycobacterial genus . This selectivity pattern—active against MAC but inactive against M. tuberculosis—is a non-trivial discrimination that may reflect differences in cell wall permeability or intracellular target engagement driven by the fluorinated aromatic moiety . Quantitative MIC values and comparator data for the non-fluorinated or chloro analogs were not provided in the source, precluding a direct head-to-head assessment.

Antibacterial Selectivity
Data to verify
Active vs. S. pyogenes, S. aureus, E. coli, some M. avium
Inactive vs. M. tuberculosis
Supports antimicrobial screening context for non-tuberculous mycobacteria.
Qualitative supplier report; MIC values and assay conditions not disclosed.
Antibacterial Selectivity Mycobacterium avium complex

Documented Synthetic Utility of 3-(4-Fluorophenyl)propan-1-amine in Triazine-Based Estrogen Receptor β-Selective Modulators (Pfizer Patent WO2006/027680)

3-(4-Fluorophenyl)propan-1-amine is specifically cited as a reactant in Pfizer patent WO2006/027680 A1 for the preparation of triazine-based estrogen receptor modulators that display selectivity for estrogen receptor β (ERβ) over ERα . The patent disclosure, which appears on page/column 33 of the publication, embeds this compound in a structure-activity relationship series where the para-fluorophenylpropylamine moiety is a critical pharmacophoric element conferring ERβ subtype selectivity . The use of this specific building block—rather than non-fluorinated or chloro-substituted alternatives—is integral to the claimed selectivity profile, underscoring its unique role in enabling target-specific molecular recognition .

ERβ Modulator Synthesis
Reported
Named reactant in Pfizer patent WO2006/027680
Triazine-based ERβ-selective series
Validates para-fluorophenylpropylamine as selectivity-conferring building block.
Presence vs. absence in patent SAR; non-fluorinated analogs not identified.
Estrogen receptor beta Triazine Patent synthesis

Scaffold Value of the 4-Fluorophenylpropylamine Motif in High-Affinity Sigma-1 Receptor Ligands (Derivative-Based Class-Level Inference)

Derivatives built on the 3-(4-fluorophenyl)propylamine scaffold demonstrate high binding affinity for the sigma-1 receptor (σ1R). The N,N-dibutyl derivative (compound 9) exhibited a Ki of 17.7 nM at σ1R, while the corresponding 4-nitrophenyl analog (compound 3) showed a Ki of 0.36 nM and the 4-aminophenylethyl variant (compound 20) a Ki of 6 nM . These data derive from a published series of fenpropimorph-derived sigma receptor ligands and demonstrate that the 4-fluorophenylpropylamine core supports nanomolar σ1R affinity when elaborated with appropriate N-substituents . While this evidence pertains to a derivative rather than the parent compound itself, it establishes the value of the fluorinated phenylpropylamine scaffold in a well-defined receptor-ligand system and provides a quantitative benchmark of 17.7 nM for the simplest dialkyl derivative .

σ1R Affinity (Derivative)
Class-level inference
Ki = 17.7 nM
N,N-dibutyl derivative at σ1R
Supports scaffold utility for sigma receptor ligand discovery.
4-nitro analog Ki = 0.36 nM; Bioorg Med Chem 2010.
Sigma-1 receptor Ligand design Affinity

Evidence-Backed Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7)


Medicinal Chemistry: Lead Optimization Programs Requiring Fine-Tuned Lipophilicity and Basicity

Programs that require a phenylpropylamine building block with lipophilicity (XLogP3 = 1.7) intermediate between the non-halogenated parent (XLogP3 = 1.8) and the 4-chloro analog (XLogP3 = 2.2) will benefit from the precise LogP positioning of 3-(4-fluorophenyl)propan-1-amine . The slightly reduced basicity (pKa = 10.26 vs. 10.39) further refines the protonation profile, making this compound a rational choice for CNS penetrant or permeability-optimized candidates where small changes in logP and pKa correlate with significant shifts in ADME outcomes .

Anti-Infective Drug Discovery: Exploration of Antibacterial Selectivity Toward Non-Tuberculous Mycobacteria

The reported antibacterial activity of 3-(4-fluorophenyl)propan-1-amine against M. avium complex strains, coupled with inactivity against M. tuberculosis, provides a selectivity fingerprint that can guide hit-to-lead campaigns targeting non-tuberculous mycobacterial infections . Investigators may use this compound as a starting scaffold to explore structure-activity relationships around mycobacterial cell wall permeability, leveraging the fluorine atom's unique steric and electronic properties to probe differential uptake mechanisms .

Selective Estrogen Receptor Modulator (SERM) Development: Synthesis of Triazine-Based ERβ-Selective Agents

As explicitly documented in Pfizer patent WO2006/027680, 3-(4-fluorophenyl)propan-1-amine serves as a key reactant in the construction of triazine-based estrogen receptor modulators with selectivity for the ERβ subtype . Academic and industrial groups pursuing ERβ-selective SERMs can directly adopt this building block with the confidence that it has participated in a patented, selectivity-optimized chemical series, reducing the synthetic and SAR uncertainty associated with untested phenylpropylamine analogs .

Sigma-1 Receptor Ligand Design: Rapid Generation of Nanomolar Affinity Leads

The demonstrated low nanomolar σ1R affinity (Ki = 17.7 nM) of the N,N-dibutyl derivative of 3-(4-fluorophenyl)propan-1-amine validates the parent scaffold for sigma receptor ligand discovery . Investigators can use the free base or its hydrochloride salt as a versatile intermediate for parallel N-alkylation or reductive amination libraries, with the expectation that simple N-substitution yields measurable σ1R engagement. This contrasts with scaffolds where extensive structural elaboration is required to achieve similar affinity thresholds .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Intermediate lipophilicity and basicity
Permeability and protonation-state endpoints
Anti-infective hit-to-lead campaigns
Antimicrobial screening context
Non-tuberculous mycobacteria selectivity review
ERβ-selective modulator development
Patent-validated building block
Triazine SAR and ERβ/ERα selectivity
Sigma-1 receptor ligand design
Scaffold supporting nanomolar affinity
N-alkylation library and σ1R engagement

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